molecular formula C12H10Cl2N2S B14898945 n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine

n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine

Cat. No.: B14898945
M. Wt: 285.2 g/mol
InChI Key: KBADHVVHSNNVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a cyclopropyl group and a dichlorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and dichlorophenyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the dichlorophenyl position .

Scientific Research Applications

n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and signaling pathways, which can lead to its biological effects. For example, it may inhibit c-Jun N-terminal kinase, affecting cellular processes such as apoptosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • n-Cyclopropyl-4-(2,4-dichlorophenyl)thiazol-2-amine
  • n-Cyclopropyl-4-(3,5-dichlorophenyl)thiazol-2-amine

Uniqueness

n-Cyclopropyl-4-(3,4-dichlorophenyl)thiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the cyclopropyl group and the dichlorophenyl group at specific positions on the thiazole ring can result in distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H10Cl2N2S

Molecular Weight

285.2 g/mol

IUPAC Name

N-cyclopropyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H10Cl2N2S/c13-9-4-1-7(5-10(9)14)11-6-17-12(16-11)15-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,16)

InChI Key

KBADHVVHSNNVID-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.